molecular formula C25H25ClN2O3 B12008740 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide CAS No. 767310-31-6

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12008740
CAS No.: 767310-31-6
M. Wt: 436.9 g/mol
InChI Key: GFZKQJWKJXTKLX-WPWMEQJKSA-N
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Description

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C25H25ClN2O3 and a molecular weight of 436943 It is known for its unique structure, which includes a butoxy group, a chlorobenzyl group, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-butoxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are used on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
  • 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)benzohydrazide
  • 4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Uniqueness

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

CAS No.

767310-31-6

Molecular Formula

C25H25ClN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

4-butoxy-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-14-8-21(9-15-23)25(29)28-27-17-19-6-12-24(13-7-19)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+

InChI Key

GFZKQJWKJXTKLX-WPWMEQJKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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